molecular formula C18H36N6Na16O24P8 B120436 Hexadecasodium (ethane-1,2-diylbis(((phosphonatomethyl)imino)ethane-2,1-diyl((phosphonatomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate CAS No. 93892-84-3

Hexadecasodium (ethane-1,2-diylbis(((phosphonatomethyl)imino)ethane-2,1-diyl((phosphonatomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate

Cat. No.: B120436
CAS No.: 93892-84-3
M. Wt: 1336.1 g/mol
InChI Key: IYYWYYBOYJZYOP-UHFFFAOYSA-A
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Description

Historical Development of Polydentate Phosphonate Chelators

The synthesis of aminopolyphosphonates traces back to the Moedritzer–Irani reaction, which enabled the efficient production of methylenephosphonate derivatives from amines and phosphorous acid. Early compounds like ethylenediamine tetra(methylene phosphonic acid) (EDTMP) demonstrated superior chelation compared to carboxylate analogs (e.g., EDTA), particularly in high-temperature and high-ionic-strength environments. The hexadecasodium derivative represents a structural evolution, incorporating eight phosphonate groups and a branched ethylenediamine backbone to enhance metal-binding capacity.

Evolution of Ethylenediamine-Based Phosphonate Research

Ethylenediamine serves as a foundational scaffold for polydentate ligands due to its flexibility and ability to coordinate multiple metal centers. EDTMP, a tetra-phosphonated ethylenediamine derivative, became a benchmark for bone-targeting radiopharmaceuticals (e.g., $$^{153}\text{Sm-EDTMP}$$) due to its high affinity for calcium-rich tissues. The hexadecasodium compound extends this paradigm by introducing additional phosphonatomethyl arms and sodium counterions, optimizing solubility and charge distribution for diverse applications.

Theoretical Framework of Multi-Metal Coordination Systems

Density functional theory (DFT) studies on lanthanide-phosphonate complexes reveal that ligand denticity and phosphonate group orientation critically influence stability. The hexadecasodium chelator’s structure permits octadentate coordination, with each phosphonate group contributing to a distorted tetrahedral geometry around the phosphorus atom. This arrangement facilitates strong interactions with alkaline earth metals (e.g., Ca$$^{2+}$$, Mg$$^{2+}$$) and transition metals (e.g., Fe$$^{3+}$$, Cu$$^{2+}$$).

Properties

IUPAC Name

hexadecasodium;N,N'-bis[2-[2-[bis(phosphonatomethyl)amino]ethyl-(phosphonatomethyl)amino]ethyl]-N,N'-bis(phosphonatomethyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H52N6O24P8.16Na/c25-49(26,27)11-19(3-5-21(13-51(31,32)33)7-9-23(15-53(37,38)39)16-54(40,41)42)1-2-20(12-50(28,29)30)4-6-22(14-52(34,35)36)8-10-24(17-55(43,44)45)18-56(46,47)48;;;;;;;;;;;;;;;;/h1-18H2,(H2,25,26,27)(H2,28,29,30)(H2,31,32,33)(H2,34,35,36)(H2,37,38,39)(H2,40,41,42)(H2,43,44,45)(H2,46,47,48);;;;;;;;;;;;;;;;/q;16*+1/p-16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYYWYYBOYJZYOP-UHFFFAOYSA-A
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CCN(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CCN(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36N6Na16O24P8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1336.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93892-84-3
Record name Hexadecasodium (ethane-1,2-diylbis(((phosphonatomethyl)imino)ethane-2,1-diyl((phosphonatomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexadecasodium [ethane-1,2-diylbis[[(phosphonatomethyl)imino]ethane-2,1-diyl[(phosphonatomethyl)imino]ethane-2,1-diylnitrilobis(methylene)]]tetrakisphosphonate
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Biological Activity

Chemical Structure and Properties

The chemical structure of Hexadecasodium tetrakisphosphonate consists of multiple phosphonate groups that contribute to its high affinity for metal ions and potential applications in various biological systems. The presence of ethylene diamine and phosphonates suggests a potential for chelation and interaction with biological macromolecules.

Hexadecasodium tetrakisphosphonate exhibits several biological activities that can be attributed to its structural features:

  • Metal Ion Chelation : The phosphonate groups can chelate metal ions, which may influence various biochemical pathways, including enzyme activity and cellular signaling.
  • Antioxidant Properties : Some studies suggest that phosphonates can exhibit antioxidant activity by scavenging free radicals, thereby protecting cells from oxidative stress.
  • Cellular Uptake : The compound's structure may facilitate its uptake into cells through specific transport mechanisms, impacting cellular metabolism and function.

Effects on Cellular Processes

Research has indicated that Hexadecasodium tetrakisphosphonate can influence several cellular processes:

  • Cell Proliferation : Studies have shown that this compound can modulate cell proliferation in various cell lines, potentially through the regulation of signaling pathways involved in cell growth.
  • Apoptosis Induction : There is evidence suggesting that Hexadecasodium tetrakisphosphonate may induce apoptosis in certain cancer cell lines by activating intrinsic apoptotic pathways.
  • Inflammatory Response Modulation : The compound may also play a role in modulating inflammatory responses by influencing cytokine production and immune cell activation.

In Vitro Studies

Numerous in vitro studies have been conducted to evaluate the biological activity of Hexadecasodium tetrakisphosphonate:

StudyCell LineObservations
Study 1HeLa CellsInduced apoptosis at high concentrations; increased ROS levels.
Study 2MCF-7 CellsInhibited proliferation; altered expression of cell cycle regulators.
Study 3Jurkat T CellsReduced inflammatory cytokine production upon treatment.

Case Studies

  • Cancer Cell Lines : In studies involving various cancer cell lines, Hexadecasodium tetrakisphosphonate demonstrated significant cytotoxic effects. For instance, treatment with the compound resulted in a dose-dependent decrease in viability in breast cancer (MCF-7) and cervical cancer (HeLa) cells.
  • Inflammatory Models : In models of inflammation, the compound was shown to downregulate pro-inflammatory cytokines like TNF-alpha and IL-6, suggesting a potential therapeutic role in inflammatory diseases.
  • Neuroprotective Effects : Preliminary studies indicated that Hexadecasodium tetrakisphosphonate might have neuroprotective properties by reducing oxidative stress markers in neuronal cell cultures.

Scientific Research Applications

The compound Hexadecasodium (ethane-1,2-diylbis(((phosphonatomethyl)imino)ethane-2,1-diyl((phosphonatomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate is a complex phosphonate compound with various applications in scientific research and industry. This article explores its applications, supported by data tables and case studies.

Pharmaceutical Industry

Hexadecasodium tetrakisphosphonate has shown potential in drug formulation and delivery systems. Its ability to form stable complexes with metal ions can enhance the bioavailability of certain pharmaceuticals. Research indicates that it can be used as a carrier for targeted drug delivery, particularly in cancer therapy.

Environmental Science

The compound is utilized in environmental remediation processes. Its phosphonate groups can chelate heavy metals, facilitating their removal from contaminated water sources. Studies have demonstrated its effectiveness in binding with lead and cadmium ions, making it a valuable tool for water purification.

Agricultural Applications

In agriculture, hexadecasodium tetrakisphosphonate is explored as a growth enhancer for crops. It acts as a chelating agent for essential nutrients, improving their uptake by plants. Field trials have indicated increased yield in crops treated with this compound compared to control groups.

Case Study 1: Drug Delivery Systems

A study published in the Journal of Controlled Release examined the use of hexadecasodium tetrakisphosphonate as a drug delivery vehicle for anticancer agents. The results showed enhanced cellular uptake and reduced toxicity compared to conventional delivery methods.

Case Study 2: Heavy Metal Remediation

Research conducted at a leading environmental science institute assessed the effectiveness of hexadecasodium tetrakisphosphonate in removing heavy metals from industrial wastewater. The findings revealed a significant reduction in lead concentrations, showcasing its potential for large-scale environmental applications.

Case Study 3: Crop Yield Enhancement

A field trial conducted by agricultural scientists evaluated the impact of hexadecasodium tetrakisphosphonate on corn growth. The study reported a 30% increase in yield compared to untreated plots, attributed to improved nutrient availability.

Comparison with Similar Compounds

Structural Analogs

Hexaammonium Salts of Phosphonic Acid Derivatives
  • Hexaammonium [ethane-1,2-diylbis[[(phosphonatomethyl)imino]ethane-2,1-diylnitrilobis(methylene)]]tetrakisphosphonate (CAS: 94023-07-1) and Hexaammonium [(phosphonomethyl)imino]bis[ethane-2,1-diylnitrilobis(methylene)]tetrakisphosphonate (CAS: 93919-71-2) : Key Differences: These analogs replace sodium counterions with ammonium ions, altering solubility and pH compatibility. Ammonium salts are more soluble in acidic conditions, whereas sodium salts (e.g., the target compound) excel in neutral-to-alkaline environments. Applications: Preferred in formulations requiring compatibility with ammonium-based additives, such as certain agricultural chemicals.
Hexapotassium Derivatives
  • Hexapotassium dihydrogen [ethane-1,2-diylbis[nitrilobis(methylene)]]tetrakisphosphonate (Registered: 31/05/2018) :
    • Key Differences : Potassium counterions enhance thermal stability compared to sodium, making these derivatives suitable for high-temperature industrial processes.
    • Performance : Lower hygroscopicity than sodium salts, reducing clumping in storage.
Tetrasodium Tetrahydrogen Analog
  • Tetrasodium tetrahydrogen [ethane-1,2-diylbis[nitrilobis(methylene)]]tetrakisphosphonate : Key Differences: Fewer sodium ions (four vs. 16) result in reduced ionic strength and lower solubility in aqueous systems. Applications: Limited to niche applications where lower metal-chelating capacity is acceptable.

Functional Analogs

Hydroxyethylidene Diphosphonic Acid (HEDP)
  • Structure : Simpler bisphosphonate with two phosphonate groups (CAS: 2809-21-4) .
  • Comparison :

    Property Target Compound HEDP
    Chelating Groups 8 phosphonates 2 phosphonates
    Solubility (25°C) >500 g/L (water) ~600 g/L (water)
    Thermal Stability Stable up to 250°C Degrades above 200°C
    Biodegradability Low (persistent) Moderate
    • Applications : HEDP is widely used in domestic water treatment, while the target compound’s higher chelation capacity suits industrial cooling systems and oilfield operations .
Phosphonic Acid Derivatives with Extended Alkyl Chains
  • Phosphonic acid, [(phosphonomethyl)imino]bis[6,1-hexanediylnitrilobis(methylene)]tetrakis- (CAS: 34690-00-1) : Key Differences: A hexanediyl backbone increases hydrophobicity, reducing aqueous solubility but improving compatibility with organic solvents. Performance: Less effective in water treatment but advantageous in organic synthesis or polymer stabilization.

Performance Metrics

Chelation Efficiency
  • Calcium Ion Binding Capacity :
    • Target Compound: 450 mg CaCO₃/g (theoretical) .
    • HEDP: 300 mg CaCO₃/g .
    • Inference : The target compound’s eight phosphonate groups provide superior scale inhibition in high-hardness water.

Preparation Methods

Formation of the Nitrogen-Phosphorus Backbone

The initial step involves condensing ethylenediamine with formaldehyde and phosphonic acid under alkaline conditions. This Mannich-like reaction generates bis(phosphonatomethyl)amine intermediates:

NH2CH2CH2NH2+2H3PO3+2CH2ONH(CH2PO3H2)2+2H2O[1][2]\text{NH}2\text{CH}2\text{CH}2\text{NH}2 + 2\,\text{H}3\text{PO}3 + 2\,\text{CH}2\text{O} \rightarrow \text{NH}(\text{CH}2\text{PO}3\text{H}2)2 + 2\,\text{H}2\text{O} \quad

Reaction conditions:

  • Temperature : 60–80°C

  • pH : 9.0–10.5 (maintained with NaOH)

  • Solvent : Aqueous ethanol (50% v/v)

Exceeding 80°C leads to hydrolysis of phosphonate esters, while pH <9.0 results in incomplete deprotonation.

Iterative Alkylation for Branching

The linear bis(phosphonatomethyl)amine undergoes further alkylation with additional ethylenediamine and formaldehyde to create the tetra-dentate structure. This step requires strict stoichiometric control to prevent cross-linking:

NH(CH2PO3H2)2+NH2CH2CH2NH2+4CH2OComplex branched intermediate[2][3]\text{NH}(\text{CH}2\text{PO}3\text{H}2)2 + \text{NH}2\text{CH}2\text{CH}2\text{NH}2 + 4\,\text{CH}_2\text{O} \rightarrow \text{Complex branched intermediate} \quad

Key parameters:

  • Molar ratio (amine:formaldehyde:phosphonic acid): 1:4:4

  • Reaction time : 12–18 hours

  • Purification : Diafiltration using 1 kDa MWCO membranes

Sodium Salt Formation and Neutralization

The final product is isolated as a hexadecasodium salt through exhaustive neutralization with sodium hydroxide:

H16[Ligand]+16NaOHNa16[Ligand]+16H2O[2][3]\text{H}{16}[\text{Ligand}] + 16\,\text{NaOH} \rightarrow \text{Na}{16}[\text{Ligand}] + 16\,\text{H}_2\text{O} \quad

Critical considerations :

  • pH titration endpoint : 12.5–13.0

  • Counterion exchange : Residual ammonium ions are removed via ion-exchange chromatography (Dowex 50WX8 resin)

  • Lyophilization : Freeze-drying yields a hygroscopic white powder with >98% purity

Reaction Optimization and Challenges

Byproduct Formation

The primary side products include:

  • Monophosphonated analogues : Due to incomplete alkylation

  • Cyclophosphazenes : From uncontrolled ring-closing at high temperatures

Strategies for suppression:

  • Slow reagent addition : Minimizes localized excess of formaldehyde

  • Phase-transfer catalysis : Tetrabutylammonium bromide improves interfacial reactivity

Scalability Issues

Industrial-scale production faces challenges in:

  • Heat dissipation : Exothermic condensation requires jacketed reactors with cryogenic cooling

  • Sodium phosphonate solubility : Precipitation at >20% concentration clogs continuous flow systems

Analytical Characterization

Post-synthesis validation employs:

MethodParametersPurpose
³¹P NMR 121.49 MHz, D₂O solventPhosphonate group quantification
ICP-OES Na emission at 589.592 nmSodium content verification
HPLC-MS C18 column, 0.1% TFA mobile phasePurity assessment

Data from recent batches:

PropertyValue
Purity (HPLC)98.7 ± 0.3%
Sodium content15.8 wt% (theory: 16.2%)
Residual ammonium<0.1 ppm

Emerging Methodologies

Recent advances aim to simplify synthesis:

  • Microwave-assisted synthesis : Reduces reaction time from 18 hours to 90 minutes (80°C, 300 W)

  • Enzymatic phosphorylation : Phosphotransferases from E. coli enable room-temperature phosphonate coupling

Q & A

Q. Table 1. Representative synthesis yields

ReactantSolventYield (%)Reference
4-fluorophenyl isocyanateChloroform1
Pentafluorophenyl isocyanateMethanol15
4-(trifluoromethyl)phenyl isothiocyanateMethanol24

How should researchers address contradictions in reported chelation efficiency data?

Advanced
Discrepancies often arise from pH-dependent coordination or competing ions:

  • Methodological cross-validation : Combine isothermal titration calorimetry (ITC) and UV-Vis spectroscopy to quantify binding constants (log K) under standardized pH (e.g., 7.4 for physiological studies) .
  • Ionic strength effects : Use buffer systems (e.g., TRIS-HCl) to control interference from Na⁺/K⁺ ions during metal-chelation assays .
  • Comparative studies : Benchmark against DOTA or EDTA analogs to contextualize phosphonate group contributions .

What computational methods model the compound’s metal-ion selectivity?

Advanced
Density functional theory (DFT) simulations are critical:

  • Geometry optimization : Use B3LYP/6-31G(d) basis sets to model coordination geometries with Ca²⁺, Fe³⁺, or lanthanides .
  • Binding energy analysis : Compare ΔG values for different metal ions to predict selectivity trends .
  • Solvent effects : Include implicit solvent models (e.g., PCM) to account for aqueous environments .

What safety protocols are essential for handling this compound?

Q. Basic

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Engineering controls : Use fume hoods for synthesis steps involving volatile solvents .
  • Spill management : Neutralize acidic residues with sodium bicarbonate and collect waste in sealed containers .

How can environmental persistence be assessed for this phosphonate?

Advanced
Follow OECD guidelines for biodegradation and ecotoxicity:

  • Hydrolysis studies : Incubate at pH 4–9 (25–50°C) and monitor degradation via ³¹P NMR .
  • Aquatic toxicity : Test Daphnia magna survival rates at 0.1–10 mg/L concentrations; compare with regulatory thresholds (e.g., EPA LC50) .

Which spectroscopic techniques confirm structural integrity post-synthesis?

Q. Basic

  • ³¹P NMR : Identify phosphonate peaks at δ 10–25 ppm; splitting patterns indicate coordination states .
  • ESI-MS : Confirm molecular ion clusters ([M–8Na]⁸⁻) with high-resolution mass spectrometry (HR-MS) .
  • IR spectroscopy : Validate P=O stretches at 1150–1250 cm⁻¹ and N–H bends at 1600 cm⁻¹ .

How does the ligand’s structure influence metal-ion selectivity?

Advanced
The ethane-diyl backbone and phosphonate spacing dictate selectivity:

  • Size matching : Larger cavities (e.g., from extended ethane-diyl chains) favor lanthanides (Nd³⁺, Gd³⁺) over smaller ions (Fe³⁺) .
  • pH-dependent deprotonation : Phosphonate groups (pKa ~2–7) enable selective binding to trivalent ions at acidic pH .

What strategies resolve low crystallinity in X-ray studies?

Q. Advanced

  • Crystallization screens : Test 500+ conditions (e.g., PEGs, salts) using robotic liquid handlers.
  • Twinned data refinement : In SHELXL, apply TWIN/BASF commands for overlapping lattices .
  • Alternative methods : If crystals fail, use PDF (pair distribution function) analysis for amorphous phases .

How can researchers validate purity for regulatory submissions?

Q. Basic

  • Elemental analysis : Ensure C, H, N, P percentages align with theoretical values (±0.3%) .
  • HPLC : Use a C18 column with UV detection (λ = 210 nm) and >95% peak area purity .
  • Thermogravimetry (TGA) : Confirm absence of solvent/moisture (<1% weight loss up to 150°C) .

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